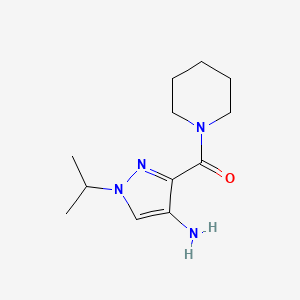
1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, also known as IPICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. IPICA is a pyrazole derivative and is structurally similar to other pyrazole-containing compounds such as Celecoxib and Rofecoxib.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its ability to inhibit the activity of specific enzymes and pathways involved in cancer cell proliferation. This compound inhibits the activity of COX-2 by binding to the active site of the enzyme, which prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and a decrease in cancer cell proliferation. This compound also inhibits the activity of the PI3K/AKT/mTOR pathway by binding to the ATP-binding site of the mTOR kinase, which prevents the phosphorylation of downstream targets involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells in a dose-dependent manner. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments include its high purity and its ability to selectively target specific enzymes and pathways involved in cancer cell proliferation. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects on human health are not yet known. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study the long-term effects of this compound on human health. Additionally, the synthesis of this compound could be optimized to improve yields and reduce costs. Finally, the mechanism of action of this compound could be further elucidated to better understand its effects on cancer cell proliferation and inflammation.
Métodos De Síntesis
The synthesis of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves the reaction of 1-(isopropylamino)-3-(piperidin-1-yl)propan-2-ol with 4-chloropyrazole-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The synthesis of this compound has been optimized to yield high purity and high yields of the final product.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has shown potential applications in medical research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is overexpressed in many types of cancer, including breast, colon, and prostate cancer. In addition, this compound has been shown to inhibit the activity of the PI3K/AKT/mTOR pathway, which is involved in cancer cell survival and proliferation.
Propiedades
IUPAC Name |
(4-amino-1-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(2)16-8-10(13)11(14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQYQRJIKKNJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)N2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)
![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)
![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)
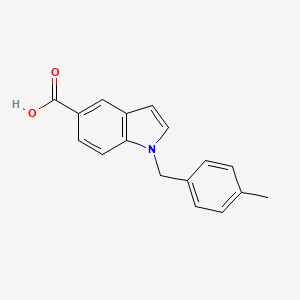
![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)
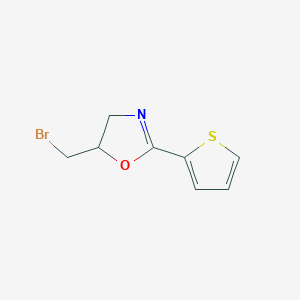
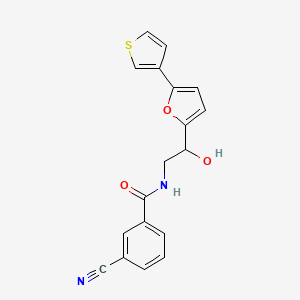
![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)
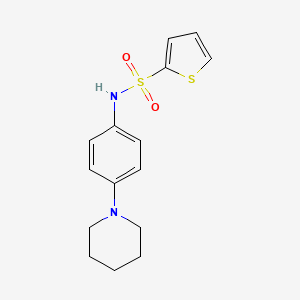
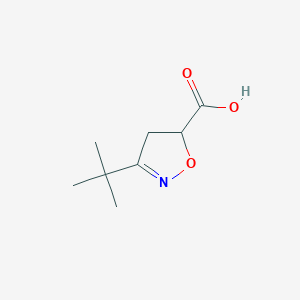
![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)
![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)